Triethylsilyl trifluoromethanesulfonate

Catalog No.
S714673
CAS No.
79271-56-0
M.F
C7H15F3O3SSi
M. Wt
264.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylsilyl trifluoromethanesulfonate

CAS Number

79271-56-0

Product Name

Triethylsilyl trifluoromethanesulfonate

IUPAC Name

triethylsilyl trifluoromethanesulfonate

Molecular Formula

C7H15F3O3SSi

Molecular Weight

264.34 g/mol

InChI

InChI=1S/C7H15F3O3SSi/c1-4-15(5-2,6-3)13-14(11,12)7(8,9)10/h4-6H2,1-3H3

InChI Key

STMPXDBGVJZCEX-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC[Si](CC)(CC)OS(=O)(=O)C(F)(F)F

Silylating Agent

TESOTf is primarily used as a silylating agent, introducing a triethylsilyl group (Si(CH2CH3)3) onto various molecules. This modification serves several purposes:

  • Protection of hydroxyl groups: TESOTf protects hydroxyl groups (OH) in organic molecules by converting them to triethylsilyl ethers (OSi(CH2CH3)3). This protects the hydroxyl group from unwanted reactions and allows for selective modification of other functional groups within the molecule.
  • Improving solubility and volatility: Silylation with TESOTf can enhance the solubility and volatility of organic compounds, making them easier to analyze and purify using techniques like chromatography and mass spectrometry [].
  • Activation for further reactions: TESOTf can activate certain functional groups, making them more reactive towards subsequent transformations. For example, silylation of alcohols can activate them for nucleophilic substitution reactions [].

Lewis Acid Catalyst

TESOTf exhibits Lewis acidic properties due to the empty p-orbital on the sulfur atom. This allows it to act as a catalyst in various organic reactions by accepting electron pairs from Lewis bases, thereby facilitating bond formations and rearrangements. Some examples of reactions catalyzed by TESOTf include:

  • Friedel-Crafts reactions: TESOTf catalyzes Friedel-Crafts acylation and alkylation reactions, facilitating the introduction of acyl (RCO) or alkyl (R) groups onto aromatic rings [].
  • Cyclization reactions: TESOTf can promote the cyclization of various organic molecules by activating them for intramolecular reactions [].
  • Polymerization reactions: TESOTf finds applications in the cationic polymerization of certain monomers due to its ability to generate and stabilize carbocationic intermediates [].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

79271-56-0

Wikipedia

Triethylsilyl trifluoromethanesulfonate

Dates

Modify: 2023-08-15

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